molecular formula C7H10N2O B15331885 4-(1-Azetidinylmethyl)oxazole

4-(1-Azetidinylmethyl)oxazole

Cat. No.: B15331885
M. Wt: 138.17 g/mol
InChI Key: BSBNZKPWVSWESB-UHFFFAOYSA-N
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Description

4-(1-Azetidinylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and an azetidine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azetidine moiety is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The azetidine moiety can be introduced through nucleophilic substitution reactions involving azetidine derivatives.

Industrial Production Methods

Industrial production methods for 4-(1-Azetidinylmethyl)oxazole may involve the use of catalytic systems to improve yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be used to streamline the production process and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-Azetidinylmethyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while nucleophilic substitution can introduce various functional groups to the oxazole or azetidine rings.

Scientific Research Applications

4-(1-Azetidinylmethyl)oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Azetidinylmethyl)oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

4-(1-Azetidinylmethyl)oxazole can be compared to other oxazole derivatives, such as:

These compounds share the oxazole ring but differ in their additional functional groups and biological activities

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2

InChI Key

BSBNZKPWVSWESB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=COC=N2

Origin of Product

United States

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